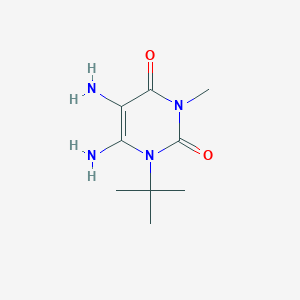![molecular formula C10H10N2 B15246681 2h-Pyrazino[1,2-a]azocine CAS No. 638200-05-2](/img/structure/B15246681.png)
2h-Pyrazino[1,2-a]azocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrazino[1,2-a]azocine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential pharmacological applications. This compound features a fused ring system that includes both pyrazine and azocine moieties, making it a valuable scaffold for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrazino[1,2-a]azocine typically involves multi-step procedures that require precise control of reaction conditions. One common method involves the condensation of appropriate precursors followed by cyclization reactions. For instance, a nitro-Mannich reaction can be employed to form the core structure of the compound . This reaction involves the displacement of a nitro group, leading to the formation of the desired heterocyclic system.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyrazino[1,2-a]azocine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups into the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides to introduce various substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield hydroxyl or carbonyl derivatives, while reduction reactions can produce amines or alcohols
Applications De Recherche Scientifique
2H-Pyrazino[1,2-a]azocine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, this compound serves as a scaffold for the development of new drugs targeting various diseases. Its unique structure allows for the design of molecules with specific pharmacological activities, such as enzyme inhibition or receptor modulation .
In biology, this compound derivatives are used as probes to study biological pathways and molecular interactions. These compounds can help elucidate the mechanisms of action of various biological processes, providing valuable insights for drug discovery and development.
In the industrial sector, this compound is utilized in the synthesis of advanced materials and specialty chemicals. Its ability to undergo diverse chemical reactions makes it a versatile building block for the production of complex molecules with tailored properties.
Mécanisme D'action
The mechanism of action of 2H-Pyrazino[1,2-a]azocine involves its interaction with specific molecular targets and pathways within the body. This compound can bind to enzymes or receptors, modulating their activity and leading to various pharmacological effects. For example, it may act as an inhibitor of certain enzymes involved in disease progression, thereby reducing the activity of these enzymes and alleviating symptoms .
Comparaison Avec Des Composés Similaires
2H-Pyrazino[1,2-a]azocine can be compared to other similar heterocyclic compounds, such as pyrazino[1,2-a]indoles and pyrazino[1,2-a]pyrazines . While these compounds share some structural similarities, this compound is unique due to its specific ring fusion and the presence of both pyrazine and azocine moieties. This unique structure imparts distinct pharmacological properties, making it a valuable scaffold for drug development.
List of Similar Compounds
- Pyrazino[1,2-a]indoles
- Pyrazino[1,2-a]pyrazines
- Pyridazines
- Pyridazinones
Propriétés
Numéro CAS |
638200-05-2 |
|---|---|
Formule moléculaire |
C10H10N2 |
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
2H-pyrazino[1,2-a]azocine |
InChI |
InChI=1S/C10H10N2/c1-2-4-7-12-8-6-11-9-10(12)5-3-1/h1-9,11H |
Clé InChI |
PPWWTUDQPLIFFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=CN2C=CNC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


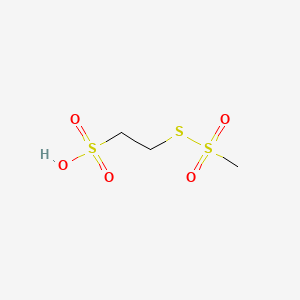

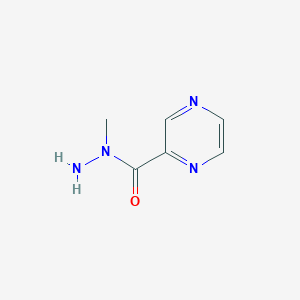
![4-Oxo-4,5-dihydro-3H-imidazo[4,5-d][1,2,3]triazine-3-carboxamide](/img/structure/B15246609.png)
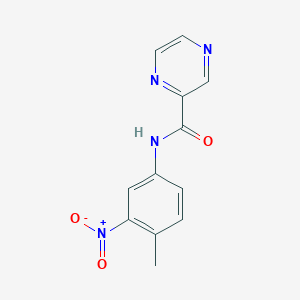
![5-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B15246624.png)


![4-Methyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B15246649.png)
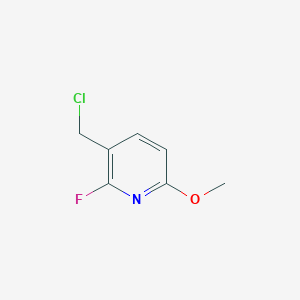
![1-benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B15246654.png)


